molecular formula C28H30FN3O3 B15017996 4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B15017996
M. Wt: 475.6 g/mol
InChI Key: AZFUFQRABUYIKO-TWKHWXDSSA-N
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Description

4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to improve the yield and reaction rate.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems can also enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology

In biological research, the compound may be used to study enzyme inhibition and protein-ligand interactions. Its hydrazone moiety is particularly useful in bioconjugation techniques.

Medicine

Medically, the compound has potential applications as an anti-cancer agent. Its ability to form stable complexes with metals can be exploited in the design of metal-based drugs.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various high-performance applications.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in medicinal applications. The hydrazone group can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N’-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide
  • N’-(4-Fluorophenyl)methylene-2,5-dimethoxybenzohydrazide

Uniqueness

What sets 4-FLUORO-N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE apart from similar compounds is its unique heptyloxyphenyl group. This group can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes. Additionally, the presence of the fluorine atom can improve the compound’s stability and reactivity.

Properties

Molecular Formula

C28H30FN3O3

Molecular Weight

475.6 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[(E)-(4-heptoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H30FN3O3/c1-2-3-4-5-8-19-35-24-17-11-21(12-18-24)20-30-32-28(34)25-9-6-7-10-26(25)31-27(33)22-13-15-23(29)16-14-22/h6-7,9-18,20H,2-5,8,19H2,1H3,(H,31,33)(H,32,34)/b30-20+

InChI Key

AZFUFQRABUYIKO-TWKHWXDSSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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